Cas no 2877663-80-2 (4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine)

4-[4-(Cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine and pyrazole moiety. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for targeting central nervous system (CNS) receptors or enzymes due to the cyclohexylmethyl and piperazine groups, which may enhance lipophilicity and binding affinity. The pyrazole substituent further diversifies its reactivity, enabling potential applications in drug discovery or as an intermediate in synthetic pathways. This compound’s balanced hydrophobicity and modular structure make it a versatile candidate for further derivatization or pharmacological studies.
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine structure
2877663-80-2 structure
Product Name:4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
CAS No:2877663-80-2
MF:C19H28N6
MW:340.465823173523
CID:5318864
PubChem ID:165432983
Update Time:2025-08-05

4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
    • AKOS040873665
    • F6790-1682
    • 2877663-80-2
    • 4-[4-(Cyclohexylmethyl)-1-piperazinyl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
    • Inchi: 1S/C19H28N6/c1-16-21-18(14-19(22-16)25-9-5-8-20-25)24-12-10-23(11-13-24)15-17-6-3-2-4-7-17/h5,8-9,14,17H,2-4,6-7,10-13,15H2,1H3
    • InChI Key: OUTMMCJKAIRGMM-UHFFFAOYSA-N
    • SMILES: C1(C)=NC(N2C=CC=N2)=CC(N2CCN(CC3CCCCC3)CC2)=N1

Computed Properties

  • Exact Mass: 340.23754492g/mol
  • Monoisotopic Mass: 340.23754492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 50.1Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 507.7±50.0 °C(Predicted)
  • pka: 7.66±0.10(Predicted)

4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6790-1682-2μmol
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877663-80-2
2μmol
$85.5 2023-09-07
Life Chemicals
F6790-1682-5μmol
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877663-80-2
5μmol
$94.5 2023-09-07
Life Chemicals
F6790-1682-10μmol
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877663-80-2
10μmol
$103.5 2023-09-07
Life Chemicals
F6790-1682-20μmol
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877663-80-2
20μmol
$118.5 2023-09-07
Life Chemicals
F6790-1682-1mg
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877663-80-2
1mg
$81.0 2023-09-07
Life Chemicals
F6790-1682-2mg
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877663-80-2
2mg
$88.5 2023-09-07
Life Chemicals
F6790-1682-3mg
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877663-80-2
3mg
$94.5 2023-09-07
Life Chemicals
F6790-1682-4mg
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877663-80-2
4mg
$99.0 2023-09-07
Life Chemicals
F6790-1682-5mg
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877663-80-2
5mg
$103.5 2023-09-07
Life Chemicals
F6790-1682-10mg
4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
2877663-80-2
10mg
$118.5 2023-09-07

Additional information on 4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Chemical Profile of 4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine (CAS No. 2877663-80-2)

4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine, identified by its CAS number 2877663-80-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their biological activity and potential therapeutic applications. The presence of multiple functional groups, including a piperazine moiety and a pyrazole ring, contributes to its unique chemical properties and makes it a promising candidate for further investigation in medicinal chemistry.

The molecular structure of 4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine features a central pyrimidine core substituted with a methyl group at the 2-position and a 1H-pyrazol-1-yl group at the 6-position. The nitrogen-rich piperazine ring attached to a cyclohexylmethyl side chain enhances its solubility and bioavailability, making it an attractive scaffold for drug design. This structural configuration allows for interactions with various biological targets, which is a key consideration in the development of novel pharmaceutical agents.

In recent years, there has been growing interest in the exploration of pyrimidine derivatives due to their diverse pharmacological activities. Pyrimidine-based compounds have been extensively studied for their roles in inhibiting kinases, enzymes, and other proteins involved in critical cellular pathways. For instance, modifications of the pyrimidine ring have led to the discovery of several inhibitors that target pathways implicated in cancer, inflammation, and infectious diseases. The compound 4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine represents an innovative approach to this class of molecules, incorporating structural elements that may enhance binding affinity and selectivity.

The piperazine moiety in this compound is particularly noteworthy, as it is known to exhibit strong binding interactions with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. Piperazine derivatives have been successfully incorporated into drugs that modulate neurotransmitter systems, making them valuable in treating conditions such as depression, anxiety, and hypertension. The cyclohexylmethyl group further modifies the electronic properties of the molecule, potentially influencing its metabolic stability and pharmacokinetic profile. These features make 4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine a compelling candidate for further pharmacological investigation.

Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for novel drug candidates like 4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine. These technologies allow researchers to predict molecular interactions and optimize structures for improved efficacy. Studies have shown that pyrimidine derivatives can exhibit potent activity against various disease-causing targets, including enzymes involved in signal transduction and metabolic pathways. The integration of machine learning algorithms into drug discovery pipelines has further enhanced the ability to identify promising candidates based on structural features alone.

The pyrazol ring present in this compound is another key structural element that contributes to its potential biological activity. Pyrazole derivatives are known for their versatility in medicinal chemistry due to their ability to engage with multiple binding sites on biological targets. For example, pyrazole-based compounds have been explored as inhibitors of Janus kinases (JAKs), which play a crucial role in immune responses and inflammatory diseases. The combination of a pyrazole moiety with a piperazine group in 4-[4-(cyclohexylmethyl)piperazin-1-yl]-2-methyl-6-(1H-pyrazol-1-y]pyrimidine suggests that it may exhibit dual-targeting capabilities, offering a multifaceted approach to therapeutic intervention.

In vitro studies have begun to elucidate the pharmacological profile of 4-[4-(cyclohexymethyl)piperazin] - ilyl] - 2 - methyl - 6 - ( 1 H - pyrazol] - 1 - yl]pyrimidine , revealing preliminary evidence of its interaction with relevant biological targets. Initial assays indicate that this compound may exhibit inhibitory activity against certain kinases and enzymes associated with cancer progression. Additionally, its ability to modulate neurotransmitter systems has been suggested based on structural analogs within the same chemical class. These findings underscore the potential therapeutic value of this compound and warrant further investigation into its mechanisms of action.

The synthesis of 4-[4-(cyclohexymethyl)piperazin] - ilyl] - 2 - methyl - 6 - ( 1 H - pyrazol] - 1 - yl]pyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These techniques not only streamline the synthetic process but also allow for greater flexibility in modifying the structure for optimization purposes.

The pharmacokinetic properties of this compound are also under scrutiny as part of its preclinical development. Factors such as solubility, metabolic stability, and distribution are critical determinants of its potential as a drug candidate. Computational modeling has been used to predict these properties based on structural features, providing valuable insights into how modifications might improve overall bioavailability. Preliminary data suggest that adjustments to the cyclohexymethyl group could enhance solubility while maintaining efficacy.

As research continues into 4-[4-(cyclohexymethyl)piperazin] - ilyl] - 2 - methyl - 6 - ( 1 H - pyrazol] - 1 - yl]pyrimidine , collaboration between academic institutions and pharmaceutical companies will be essential to advance its development towards clinical applications. translational research efforts aim to bridge the gap between laboratory findings and real-world therapeutic benefits by validating promising candidates through rigorous testing protocols.

The broader significance of this compound lies in its contribution to expanding our understanding of how structural modifications can influence biological activity within heterocyclic scaffolds like pyrimidines . By integrating insights from multiple disciplines—including organic chemistry , biochemistry , pharmacology , computational science—scientists hope not only discover new treatments but also develop more effective strategies for addressing complex diseases .

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk